Home > Products > Screening Compounds P141082 > (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone - 2097926-45-7

(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Catalog Number: EVT-2846838
CAS Number: 2097926-45-7
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. [] Unlike other CCR5 antagonists discussed, 873140 does not effectively block the binding of the chemokine RANTES (CCL5) to the CCR5 receptor, although it does inhibit the calcium response triggered by CCL5 activation. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines MIP-1α (CCL3) and RANTES (CCL5) to the CCR5 receptor. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines MIP-1α (CCL3) and RANTES (CCL5) to the receptor. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is identified as a noncompetitive allosteric antagonist of the CCR5 receptor. [] Similar to other compounds in this category, it effectively inhibits the binding of chemokines MIP-1α (CCL3) and RANTES (CCL5) to the CCR5 receptor. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 is classified as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It demonstrates potent inhibition of both chemokine MIP-1α (CCL3) and RANTES (CCL5) binding to the CCR5 receptor. []

1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-aminopiperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[([1,5]naphthyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

2-((R)-3-amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(2-amino-2-methylpropyl)methylamino]xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(3-cyanoquinolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-(2-cyanobenzyl)-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(S)-(2-aminopropyl)methylamino]xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(3-cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(4-pyrimidin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []

1-[(quinoxalin-6-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor. []
Overview

The compound (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in treating viral infections such as those caused by orthomyxoviruses. This compound is characterized by its unique structural features that combine a cyclopropyl isoxazole moiety with a piperidine derivative, which is further substituted with a pyrimidine ring.

Source

This compound has been detailed in a patent application (Patent Number CA 3227169) filed under the Patent Cooperation Treaty on July 22, 2022. The patent outlines the synthesis, classification, and potential uses of the compound in pharmaceutical applications, specifically targeting viral infections like influenza .

Classification

The compound falls within the category of substituted pyridone compounds, which are known for their biological activity against various pathogens. The International Patent Classification (IPC) for this compound includes classifications relevant to pharmaceutical compositions and methods of treatment.

Synthesis Analysis

Methods

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves several key steps:

  1. Formation of the Isoxazole Ring: The cyclopropyl isoxazole is synthesized through a cyclization reaction involving appropriate precursors that contain both cyclopropyl and isoxazole functionalities.
  2. Piperidine Derivative Synthesis: The piperidine ring is constructed using standard amine synthesis techniques, where a piperidinyl alcohol or similar precursor undergoes functionalization to introduce the pyrimidine moiety.
  3. Final Coupling Reaction: The final product is obtained through a coupling reaction between the isoxazole and piperidine derivatives, typically involving an acylation process to form the methanone linkage.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

Molecular formula: C15H18N4O2C_{15}H_{18}N_{4}O_{2}

Molecular weight: Approximately 286.33 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution: The methanone carbon can act as an electrophile in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the methanone group may undergo hydrolysis to yield corresponding acids or alcohols.
  3. Reductive Reactions: The presence of nitrogen-containing rings allows for potential reduction reactions, which could modify the biological activity of the compound.

Technical Details

Reactions are typically monitored using chromatographic methods to ensure completion and to isolate products efficiently.

Mechanism of Action

Process

The proposed mechanism of action for (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves:

  1. Viral Entry Inhibition: The compound may interfere with viral entry into host cells by binding to viral proteins or host cell receptors.
  2. Replication Inhibition: Once inside the cell, it could inhibit viral replication by targeting specific enzymes required for viral genome replication or assembly.

Data

In vitro studies have suggested that similar compounds exhibit significant antiviral activity against influenza viruses, indicating that this compound may follow a comparable pathway.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

  1. Stability: The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.

Relevant data from studies indicate that similar compounds maintain their efficacy across various environmental conditions.

Applications

Scientific Uses

The primary applications of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone include:

  1. Antiviral Research: Investigated for its potential use in treating influenza and other viral infections.
  2. Pharmaceutical Development: Being developed into formulations aimed at enhancing bioavailability and therapeutic efficacy against viral pathogens.
  3. Chemical Biology Studies: Used as a tool compound to explore viral mechanisms and host-pathogen interactions.

Properties

CAS Number

2097926-45-7

Product Name

(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Molecular Formula

C18H22N4O3

Molecular Weight

342.399

InChI

InChI=1S/C18H22N4O3/c1-11-8-12(2)20-18(19-11)24-14-4-3-7-22(10-14)17(23)15-9-16(25-21-15)13-5-6-13/h8-9,13-14H,3-7,10H2,1-2H3

InChI Key

WLZZTYFINARLDO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.